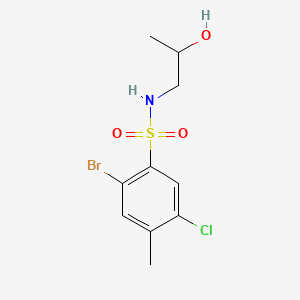

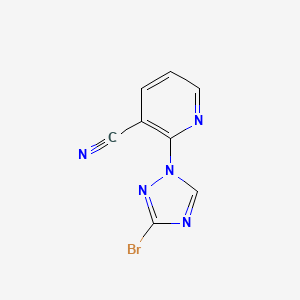

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

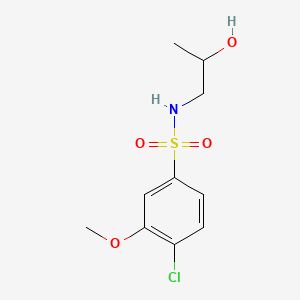

“2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a complex organic compound that contains a pyridine ring and a 1,2,4-triazole ring . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is often used as a building block in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 1,2,4-triazoles can be synthesized from various ester ethoxycarbonylhydrazones with several primary amines .

Wissenschaftliche Forschungsanwendungen

Inhibition Mechanisms and Kinetic Studies

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile and its derivatives have been extensively studied for their inhibition mechanisms, especially in the context of enzyme inhibition. For instance, derivatives like FYX-051 exhibit potent inhibition against xanthine oxidoreductase (XOR), demonstrating both competitive and mechanism-based inhibition. Such compounds form a tight complex with XOR, indicating potential applications in therapeutic interventions for conditions like hyperuricemia (Matsumoto et al., 2011).

Heterocyclization and Structural Analysis

The compound's utility extends to the synthesis of novel heterocyclic structures. Research shows that substituents in pyridine-2-carbaldehydes, including this compound, influence their heterocyclization, leading to the formation of 1,2,4-triazines and triazine oxides. This underscores its relevance in creating complex organic molecules with potential pharmaceutical applications (Krinochkin et al., 2017).

Antibacterial Activity

Another significant area of application is in the development of antimicrobial agents. Derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been evaluated for their antibacterial activity, demonstrating effectiveness against a range of aerobic and anaerobic bacteria. This suggests potential for developing new antibiotics or disinfectants (Bogdanowicz et al., 2013).

Synthesis Methodologies and Chemical Properties

The chemical serves as a precursor in the synthesis of complex molecules, such as kinase inhibitors. The development of scalable synthesis methods for these inhibitors underscores the compound's importance in drug discovery and development processes, offering a pathway to efficiently produce clinically relevant compounds (Arunachalam et al., 2019).

X-ray Crystallography and Molecular Structure

Studies also focus on the molecular structure elucidation of related compounds through techniques like X-ray crystallography, providing insights into their structural characteristics and potential interactions at the molecular level. This is crucial for understanding the compound's behavior in various chemical reactions and potential biological interactions (El-Kurdi et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a derivative of 1,2,4-triazole. The 1,2,4-triazole derivatives are known to bind with high affinity to multiple receptors . They are used as ligands for transition metals to create coordination complexes .

Mode of Action

1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets by accepting and transferring acyl groups, leading to changes in the biochemical reactions.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways and have downstream effects on a variety of biological processes.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of oxygen.

Biochemische Analyse

Biochemical Properties

It is known that 1,2,4-triazole derivatives, to which this compound belongs, have shown promising anticancer activities . They have been found to interact with various enzymes and proteins, although the specific biomolecules that 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile interacts with are not yet identified .

Cellular Effects

Preliminary studies suggest that certain 1,2,4-triazole derivatives can have significant effects on various types of cells, including cancer cells . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,4-triazole derivatives can interact with biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 1,2,4-triazole derivatives are generally thermally stable .

Metabolic Pathways

1,2,4-triazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that 1,2,4-triazole derivatives can act as ligands for transition metals, potentially influencing their distribution within cells .

Eigenschaften

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFDVIUDBYQGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.